![molecular formula C11H16N2O3S B4440176 N-ethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440176.png)
N-ethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-ethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide, commonly known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. This drug is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain and inflammation. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.
Wirkmechanismus
EMA401 is a highly selective antagonist of the N-ethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide, which is expressed in sensory neurons and plays a key role in pain and inflammation. By blocking the N-ethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide, EMA401 reduces the activity of pain-sensing neurons and reduces inflammation in the affected tissue.
Biochemical and Physiological Effects:
EMA401 has been shown to reduce pain behavior in animal models of chronic pain, including neuropathic pain and osteoarthritis pain. EMA401 does not cause sedation or motor impairment, which is a common side effect of many pain medications. EMA401 has also been shown to reduce inflammation in the affected tissue, which may contribute to its pain-relieving effects.
Vorteile Und Einschränkungen Für Laborexperimente
EMA401 is a highly selective antagonist of the N-ethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide, which makes it a useful tool for studying the role of this receptor in pain and inflammation. However, EMA401 is a small molecule drug and may have off-target effects that could complicate its use in certain experiments. In addition, EMA401 is currently only available as a research chemical and may be expensive to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on EMA401. One area of interest is the development of new formulations of EMA401 that could improve its bioavailability and reduce its cost. Another area of interest is the investigation of the long-term effects of EMA401 on pain behavior and inflammation. Finally, there is potential for the use of EMA401 in combination with other pain medications to improve their efficacy and reduce their side effects.
Wissenschaftliche Forschungsanwendungen
EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. In these studies, EMA401 has been shown to reduce pain behavior without causing sedation or motor impairment. EMA401 has also been shown to reduce inflammation and improve joint function in animal models of osteoarthritis.
Eigenschaften
IUPAC Name |
N-ethyl-3-(methanesulfonamido)-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-4-12-11(14)9-6-5-7-10(8(9)2)13-17(3,15)16/h5-7,13H,4H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHKOLUWQMKWHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.